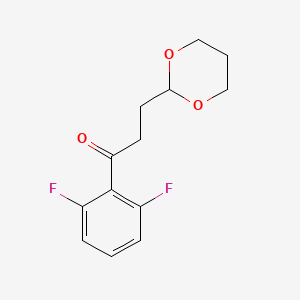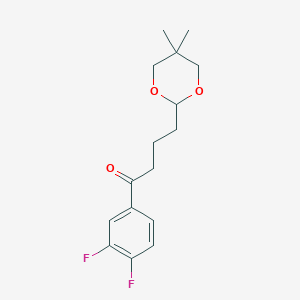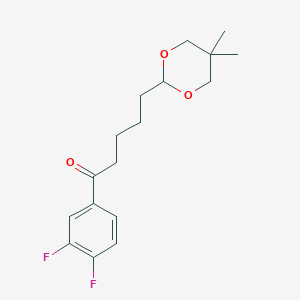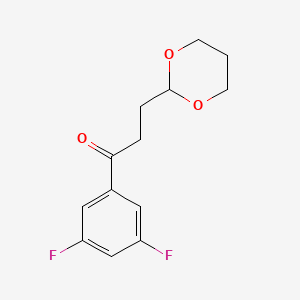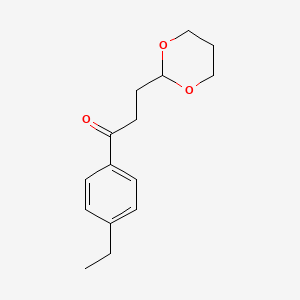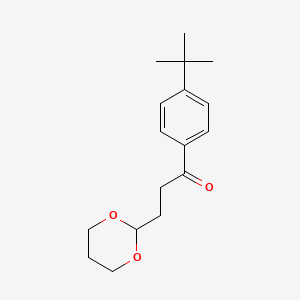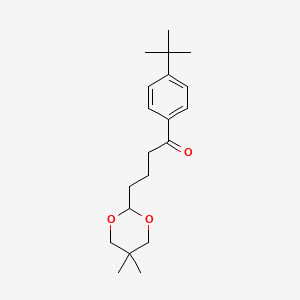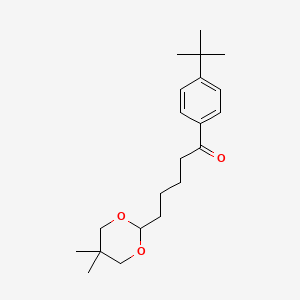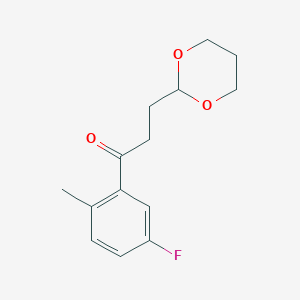![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, specific structural details for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The compound , with its thiophene moiety, could be pivotal in the development of new anti-inflammatory drugs. Its structure allows for interaction with biological targets that can modulate inflammatory responses in the body .
Antipsychotic Potential
The biphenyl structure of this compound suggests potential applications in neuropsychiatric treatment. Biphenyl compounds have been used in the synthesis of drugs that target central nervous system receptors, which could be beneficial for treating disorders such as schizophrenia .
Anti-Arrhythmic Effects
Compounds containing both cyano and thiophene groups have shown promise in cardiovascular research, particularly in the development of anti-arrhythmic medications. Their ability to modulate ionic channels in cardiac cells can be crucial for correcting irregular heartbeats .
Antifungal and Antimicrobial Activity
The specific structure of this compound, especially the presence of the sulfonamido group, may enhance its utility as an antifungal and antimicrobial agent. Research indicates that similar structures have been effective against a range of bacterial and fungal species .
Antioxidant Properties
The cyano group attached to the aromatic ring system in the compound can act as a radical scavenger, suggesting its use as an antioxidant. This property is essential in preventing oxidative stress-related diseases .
Estrogen Receptor Modulation
Thiophene derivatives have been used in the synthesis of drugs that act on estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator, which is significant in the treatment of hormone-related cancers .
Anti-Mitotic Activity
The structural complexity of this compound, including the biphenyl and thiophene rings, might interact with microtubules, exhibiting anti-mitotic activity. This is particularly relevant in cancer research, where inhibition of cell division is a key therapeutic strategy .
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and cell regulation. The compound’s structure suggests it could be a lead molecule in the design of kinase inhibitors, which are important in targeted cancer therapies .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

